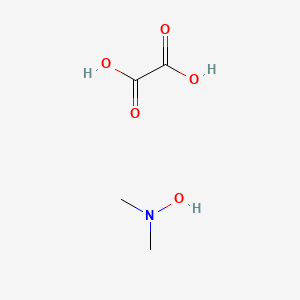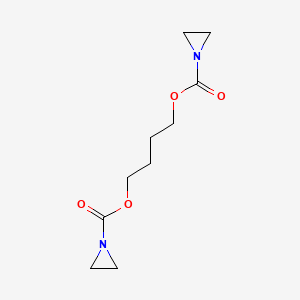
Butane-1,4-diyl diaziridine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butane-1,4-diyl diaziridine-1-carboxylate is a chemical compound that features a diaziridine ring, which is a three-membered heterocycle containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butane-1,4-diyl diaziridine-1-carboxylate typically involves the formation of the diaziridine ring through the reaction of appropriate precursors. One common method involves the reaction of butane-1,4-diol with diaziridine-1-carboxylic acid under specific conditions to form the desired compound . The reaction conditions often include the use of catalysts and controlled temperatures to ensure the successful formation of the diaziridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Butane-1,4-diyl diaziridine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction: Reduction reactions can lead to the formation of simpler compounds or the opening of the diaziridine ring.
Substitution: The diaziridine ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or other nitrogen-containing compounds .
Aplicaciones Científicas De Investigación
Butane-1,4-diyl diaziridine-1-carboxylate has several scientific research applications:
Biology: The compound’s unique structure allows it to be used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: Research is ongoing into its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which butane-1,4-diyl diaziridine-1-carboxylate exerts its effects involves the interaction of the diaziridine ring with various molecular targets. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can affect molecular pathways and lead to specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Butane-1,4-diyl bis(furan-2-carboxylate): This compound features a similar butane-1,4-diyl backbone but with furan-2-carboxylate groups instead of the diaziridine ring.
1,1′-(Butane-1,4-diyl)bis(3-propyl-1H-imidazol-3-ium) bis(hexafluoridophosphate): Another compound with a butane-1,4-diyl backbone, but with imidazolium groups and hexafluoridophosphate anions.
Uniqueness
Butane-1,4-diyl diaziridine-1-carboxylate is unique due to its diaziridine ring, which imparts distinct chemical reactivity and potential applications in various fields. The presence of the diaziridine ring allows for unique interactions with molecular targets, making it a valuable compound in scientific research and industrial applications.
Propiedades
Número CAS |
3452-74-2 |
|---|---|
Fórmula molecular |
C10H16N2O4 |
Peso molecular |
228.24 g/mol |
Nombre IUPAC |
4-(aziridine-1-carbonyloxy)butyl aziridine-1-carboxylate |
InChI |
InChI=1S/C10H16N2O4/c13-9(11-3-4-11)15-7-1-2-8-16-10(14)12-5-6-12/h1-8H2 |
Clave InChI |
BGOLFQFXQZQVJF-UHFFFAOYSA-N |
SMILES canónico |
C1CN1C(=O)OCCCCOC(=O)N2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


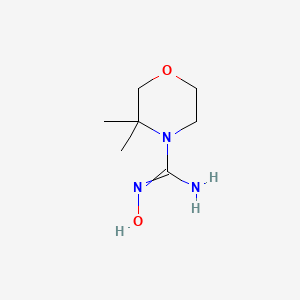
![2-Amino-4-[(4-bromophenyl)methyl]pentanedioic acid](/img/structure/B14008906.png)
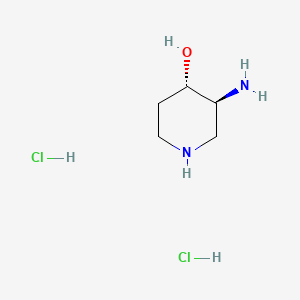
![3-[(4-Bromo-3-methylphenyl)methyl]-2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B14008912.png)
![Ethyl S-[chloro(dimethyl)stannyl]cysteinate](/img/structure/B14008916.png)
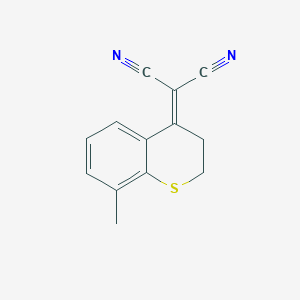
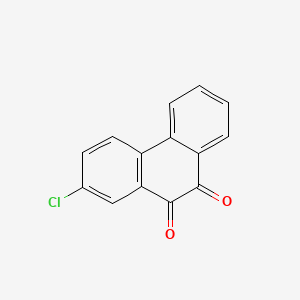
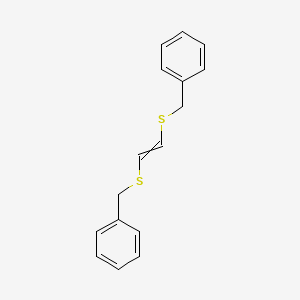

![Ethyl 2-[[2-carbamoyl-5-(4-chlorophenyl)thiophen-3-yl]iminomethyl]-4,4,4-trifluoro-3-hydroxybut-2-enoate](/img/structure/B14008935.png)

![n-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methoxyaniline](/img/structure/B14008948.png)
